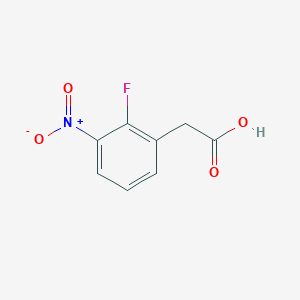

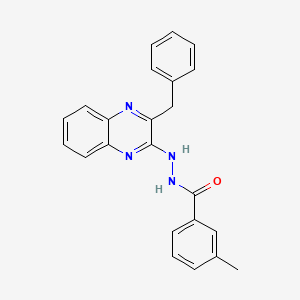

![molecular formula C19H23N5O3 B2701781 N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 941888-99-9](/img/structure/B2701781.png)

N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized using various methods. For example, the Mannich base technique using a Cu(II) catalyst has been used to prepare a series of imidazole derivatives .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

New Therapeutics for Genetic Disorders

Primary hyperoxaluria type 1 (PH1) is a rare genetic disorder that leads to hepatic overproduction of oxalate, causing severe kidney issues. Research has explored novel therapeutic strategies, including RNA interference (RNAi) therapeutics and genetic editing tools like CRISPR/Cas9, to reduce oxalate production, potentially offering insights into the applications of complex oxalamides in genetic disease treatment (Dejban & Lieske, 2022).

Drug Development

The 1,3,4-oxadiazole core, related to the structural complexity of oxalamides, shows significant potential in drug development due to its pharmacological diversity. These compounds are investigated for their broad range of applications, including as antiviral, anti-inflammatory, and anticancer agents, demonstrating the versatility of such structures in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffolds, by extension potentially relevant to compounds like N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, are highlighted for their applications in the development of chemosensors for metal ions. Their high photoluminescent quantum yield and excellent thermal stability make them suitable for creating sensitive and selective sensors (Sharma, Om, & Sharma, 2022).

Corrosion Inhibition

Imidazoline and its derivatives, sharing a core structural motif with the imidazole group in the target compound, are used as corrosion inhibitors due to their effective adsorption onto metal surfaces. This application underlines the potential of imidazole-containing compounds like N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in industrial applications to protect against corrosion (Sriplai & Sombatmankhong, 2023).

Oxidative Stress and Aging

Oxidative stress plays a significant role in aging and various diseases. The study of compounds that can modulate reactive oxygen and nitrogen species (RONS) production or scavenging, similar to functionalities present in complex oxalamides, could offer therapeutic potential in mitigating oxidative stress-related conditions (Liguori et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c25-17-7-1-2-11-24(17)16-6-3-5-15(13-16)22-19(27)18(26)21-8-4-10-23-12-9-20-14-23/h3,5-6,9,12-14H,1-2,4,7-8,10-11H2,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAIVQQTBXKQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

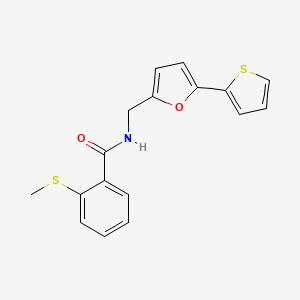

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)

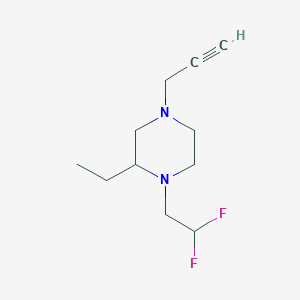

![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)

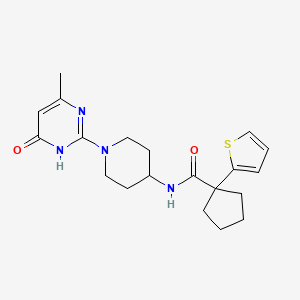

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)

![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)